![molecular formula C10H16O2S B12579406 5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol CAS No. 607741-82-2](/img/structure/B12579406.png)
5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol is a complex organic compound with the molecular formula C10H16O2S. This compound features a unique tricyclic structure, which includes a sulfanyl group and two hydroxyl groups. The tricyclic framework is known for its rigidity and stability, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol typically involves multiple steps, starting with the formation of the tricyclic core. One common method involves a Diels-Alder reaction followed by a series of functional group transformations. The key steps include:
Diels-Alder Reaction: Formation of the bicyclo[2.2.2]octane intermediate.
Conia-ene Reaction: Introduction of the five-membered ring to complete the tricyclic structure.
Functional Group Transformations: Introduction of the sulfanyl and hydroxyl groups through selective reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient catalysts, and scalable purification techniques to ensure the compound’s purity and consistency.
化学反応の分析
Types of Reactions
5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the hydroxyl groups or the sulfanyl group.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Alkyl halides and other substituted derivatives.
科学的研究の応用
5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol involves its interaction with various molecular targets. The sulfanyl group can form strong interactions with metal ions, while the hydroxyl groups can participate in hydrogen bonding. These interactions can influence the compound’s biological activity and its ability to act as a catalyst or a ligand in chemical reactions.
類似化合物との比較
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane: A similar tricyclic compound without the sulfanyl and hydroxyl groups.
Adamantane: Another tricyclic compound with a different structural arrangement.
Hexamethylenetetramine: A heterocyclic compound with a cage-like structure similar to the tricyclic framework.
Uniqueness
5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol is unique due to the presence of both sulfanyl and hydroxyl groups, which impart distinct chemical and biological properties. Its rigid tricyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
607741-82-2 |
|---|---|
分子式 |
C10H16O2S |
分子量 |
200.30 g/mol |
IUPAC名 |
5-sulfanyladamantane-1,3-diol |
InChI |
InChI=1S/C10H16O2S/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7,11-13H,1-6H2 |
InChIキー |
STUZJUZSCNKTAA-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3(CC1(CC(C2)(C3)S)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


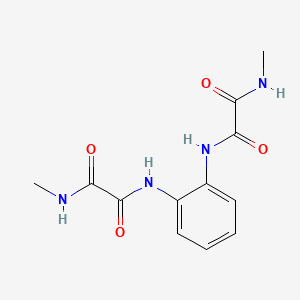
![2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone](/img/structure/B12579344.png)
![4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B12579355.png)
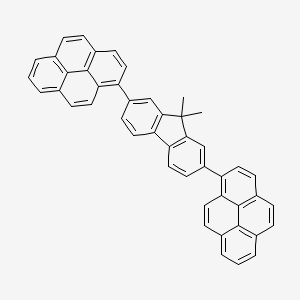

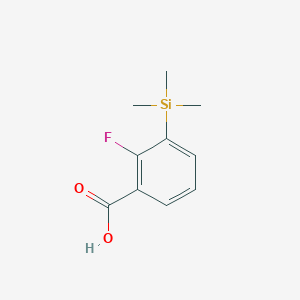
![Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester](/img/structure/B12579376.png)
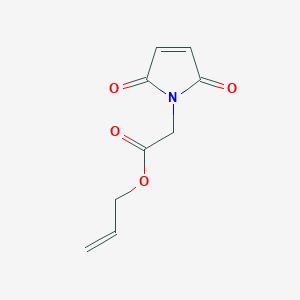
![1-Chloro-4-[(1S)-1-methoxyethyl]benzene](/img/structure/B12579380.png)
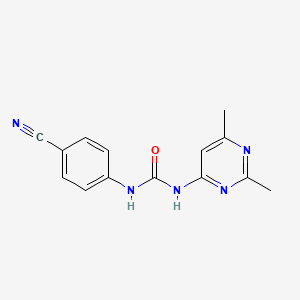
![Pentyl [(prop-2-en-1-yl)oxy]acetate](/img/structure/B12579392.png)
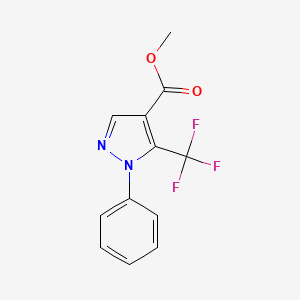
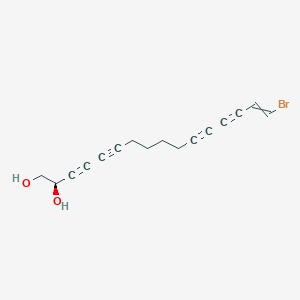
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)-](/img/structure/B12579408.png)
